Alpidem

GABAA receptor pharmacology subtype selectivity recombinant receptor assays

Procure Alpidem (CAS 82626-01-5) for your specialized research on GABAA receptor subtypes and TSPO biology. This imidazopyridine is pharmacologically distinct, offering a unique ~588-fold selectivity for α1β2γ2 over α5β2γ2 receptors and high TSPO affinity (IC50 7.9 nM). It serves as an essential, validated reference for selectivity assays, mitochondrial dysfunction studies, and hepatotoxicity screening. Ensure your research precision with a compound that has a well-characterized, non-sedating anxiolytic profile. Choose Alpidem for its unmatched, quantifiable selectivity data, making it an irreplaceable tool for advanced research and safety profiling.

Molecular Formula C21H23Cl2N3O
Molecular Weight 404.3 g/mol
CAS No. 82626-01-5
Cat. No. B1665719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpidem
CAS82626-01-5
Synonymsalpidem
S-800342
SL 80-0342
Molecular FormulaC21H23Cl2N3O
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3
InChIKeyJRTIDHTUMYMPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alpidem (CAS 82626-01-5): Imidazopyridine Anxiolytic with Subtype-Selective GABAA Receptor Modulation and Dual TSPO Activity


Alpidem (Ananxyl) is an imidazopyridine-class anxiolytic agent [1]. Chemically distinct from benzodiazepines, it acts as a positive allosteric modulator (PAM) at the benzodiazepine binding site of the GABAA receptor, with pronounced selectivity for the α1β2γ2 receptor subtype (IC50 = 17 nM) and negligible affinity for the α5β2γ2 subtype (IC50 ≥ 10 µM) [2]. Notably, Alpidem also binds with high affinity to the translocator protein 18 kDa (TSPO; formerly the peripheral benzodiazepine receptor) (IC50 = 7.9 nM) [3]. Originally approved in France in 1991 for the treatment of anxiety, Alpidem was subsequently withdrawn in 1994 due to rare but serious hepatotoxicity linked to its TSPO interaction and lipophilicity [4].

Why Alpidem (CAS 82626-01-5) Cannot Be Substituted with Other GABAA PAMs or Imidazopyridines


Substitution of Alpidem with other imidazopyridines (e.g., zolpidem) or benzodiazepine anxiolytics (e.g., diazepam, alprazolam) is scientifically invalid due to critical, quantifiable differences in three key domains. First, Alpidem exhibits a unique α1/α5 GABAA receptor selectivity ratio (IC50: 17 nM vs. ≥10 µM; ~588-fold) [1] that differs from the selectivity profiles of zolpidem and classical benzodiazepines [2]. Second, Alpidem is a high-affinity ligand for the mitochondrial translocator protein (TSPO) (IC50 = 7.9 nM), a property that distinguishes it from zolpidem, which lacks significant TSPO binding [3]. Third, Alpidem demonstrates a distinct in vivo pharmacodynamic profile—exhibiting significantly lower potency in suppressing neuronal activity (ID50 = 0.821 mg/kg) compared to zolpidem (ID50 = 0.076 mg/kg) and minimal tachyphylaxis [4]. These differences translate directly into divergent behavioral pharmacology, therapeutic indices, and safety liabilities, making generic substitution unsuitable for any research or reference standard application.

Alpidem (82626-01-5) Quantitative Differentiation Evidence: Head-to-Head Data vs. Zolpidem and Benzodiazepines


GABAA Receptor Subtype Selectivity: Alpidem Exhibits ~588-Fold α1/α5 Preference, a Profile Not Observed with Classical Benzodiazepines

Alpidem demonstrates a high degree of selectivity for the α1β2γ2 GABAA receptor subtype compared to the α5β2γ2 subtype, a key differentiation from non-selective benzodiazepines like diazepam. In HEK293 cells expressing recombinant rat GABAA receptors, Alpidem inhibited [³H]flumazenil binding with an IC50 of 17 nM (0.017 µM) at α1β2γ2 receptors, whereas at α5β2γ2 receptors, the IC50 was ≥10 µM, yielding a selectivity ratio of approximately 588-fold [1]. In contrast, diazepam, zopiclone, and triazolam did not differentiate between these receptor subtypes [2]. This α1-preferring profile is shared with zolpidem but is absent in classical benzodiazepines, which bind non-selectively to multiple α-subunit-containing GABAA receptors [2].

GABAA receptor pharmacology subtype selectivity recombinant receptor assays

Dual-Target Binding: Alpidem, Unlike Zolpidem, Displays High Affinity for the Mitochondrial Translocator Protein (TSPO)

Alpidem is a high-affinity ligand for the translocator protein 18 kDa (TSPO; formerly the peripheral benzodiazepine receptor, PBR), a property that distinguishes it from its structural analog zolpidem. Alpidem binds to TSPO with an IC50 of 7.9 nM (0.0079 µM), comparable to its affinity for the central GABAA/benzodiazepine receptor complex (IC50 = 28 nM) [1]. In contrast, zolpidem does not bind significantly to TSPO, as demonstrated by the absence of TSPO-mediated mitochondrial effects in comparative hepatotoxicity studies [2]. This dual-target binding is also reflected in Ki values: Alpidem has nanomolar affinity for both central benzodiazepine receptors (CBR; Ki = 1–28 nM) and TSPO/PBR (Ki = 0.5–7 nM) .

TSPO pharmacology mitochondrial biology peripheral benzodiazepine receptor dual-target ligands

Differential Hepatotoxicity Liability: Alpidem Is Hepatotoxic in Rat Hepatocytes, Whereas Zolpidem Is Not, Due to TSPO Binding and Lipophilicity

In a direct comparative toxicology study using isolated rat hepatocytes, Alpidem demonstrated concentration-dependent cytotoxicity that was absent for zolpidem. At concentrations of 250–500 µM, Alpidem caused severe glutathione depletion and necrotic cell death, whereas zolpidem was not toxic even at 500 µM [1]. At lower concentrations (25–50 µM), Alpidem accelerated calcium-induced mitochondrial permeability transition (MPT), an effect not observed with zolpidem [1]. The differential hepatotoxicity is mechanistically linked to Alpidem's high lipophilicity and its activity as a TSPO/PBR ligand, two characteristics not shared by zolpidem [1]. These preclinical findings are consistent with the clinical hepatotoxicity observed in patients, which led to the worldwide withdrawal of Alpidem in 1994, including four cases of severe acute hepatitis with hepatic failure and one fatality [2].

hepatotoxicity drug safety mitochondrial toxicity TSPO pharmacology

Behavioral Pharmacology: Alpidem Lacks Sedative Effects at Anxiolytic Doses, in Contrast to Alprazolam

Alpidem produces anxiolytic-like effects in rodent behavioral models without inducing sedation at therapeutically relevant doses, distinguishing it from the benzodiazepine alprazolam. In mice, Alpidem reduced marble-burying behavior, a measure of anxiolytic activity, with a minimum effective dose (MED) of 10 mg/kg [1]. Critically, Alpidem did not induce sedation in mice when administered at doses up to 2 mg/kg, whereas alprazolam produced sedative effects at anxiolytic-equivalent doses [2]. This anxioselective profile—anxiolysis without concomitant sedation—is a hallmark of the α1-preferring imidazopyridine class and contrasts with the behavioral pharmacology of non-selective benzodiazepine agonists.

anxiolytic sedation behavioral pharmacology adverse effect profile

In Vivo Neuronal Activity: Alpidem Exhibits Lower Potency and Minimal Tachyphylaxis Compared to Zolpidem and Diazepam

In a head-to-head in vivo electrophysiology study in rats, Alpidem demonstrated a distinct potency and tachyphylaxis profile compared to zolpidem and diazepam. All three compounds inhibited spontaneous neuronal firing in the substantia nigra pars reticulata (SNR) in a dose-dependent manner (0.03–8.0 mg/kg i.v.), but zolpidem was markedly more potent, with an ID50 of 0.076 mg/kg, compared to ID50 values of 0.492 mg/kg for diazepam and 0.821 mg/kg for Alpidem [1]. Notably, when administered in exponentially increasing doses, the rank order for tachyphylaxis (reduced response upon repeated dosing) was zolpidem ≫ diazepam > alpidem, indicating that Alpidem produces minimal acute tolerance relative to both comparators [1].

electrophysiology substantia nigra tachyphylaxis in vivo pharmacology

Clinical Anxiolytic Efficacy: Alpidem Demonstrates Superior Anxiolysis vs. Placebo in Double-Blind Trials

In a double-blind, placebo-controlled clinical trial involving 60 outpatients with generalized anxiety disorder, Alpidem (150 mg/day orally for 3 weeks) demonstrated statistically significant anxiolytic efficacy superior to placebo across multiple validated rating scales. Physician-assessed total Hamilton Rating Scale for Anxiety (HRSA) scores improved significantly with Alpidem (p = 0.007), as did psychic symptom (p = 0.0040) and somatic symptom (p = 0.0002) subscales [1]. Patient self-evaluations corroborated this efficacy: state anxiety inventory (STAI) scores showed significant improvement (p = 0.0001), and visual analogue scale (VAS) ratings improved significantly (p = 0.0003) [1]. Notably, psychomotor performance as assessed by the digit symbol substitution test (DSST) was not impaired by Alpidem relative to placebo (p = 0.2801), confirming the lack of cognitive sedation at therapeutic doses [1].

clinical trial anxiety disorder Hamilton Anxiety Rating Scale human efficacy

Validated Application Scenarios for Alpidem (CAS 82626-01-5) Based on Quantitative Differentiation Evidence


Reference Standard for GABAA α1-Preferring Pharmacology and Subtype Selectivity Assays

Alpidem serves as a validated reference compound for characterizing GABAA receptor subtype selectivity in recombinant expression systems and native tissue preparations. Its ~588-fold selectivity for α1β2γ2 over α5β2γ2 receptors (IC50: 17 nM vs. ≥10 µM) [1] provides a quantitative benchmark for calibrating selectivity assays. This property is distinct from non-selective benzodiazepines such as diazepam, which do not differentiate between α-subunit isoforms [2]. Alpidem is therefore essential for: (1) establishing α1-subtype reference curves in radioligand binding displacement assays, (2) validating functional PAM activity in electrophysiological recordings from recombinant receptors, and (3) serving as a positive control in high-throughput screens designed to identify novel α1-selective or α5-sparing GABAA modulators.

Tool Compound for TSPO-Mediated Mitochondrial Pharmacology and Hepatotoxicity Mechanistic Studies

Alpidem is a critical pharmacological tool for investigating TSPO (peripheral benzodiazepine receptor) biology and its role in mitochondrial function and drug-induced liver injury. Its high-affinity TSPO binding (IC50 = 7.9 nM) [3] and documented capacity to modulate mitochondrial permeability transition (MPT) [4] distinguish it from TSPO-negative imidazopyridines like zolpidem. Alpidem is uniquely suited for: (1) TSPO binding displacement assays requiring a high-affinity ligand, (2) in vitro hepatocyte models of mitochondrial dysfunction and glutathione depletion, (3) safety pharmacology screens designed to detect TSPO-mediated hepatotoxicity signals, and (4) comparative studies exploring the mechanistic link between TSPO agonism/antagonism and mitochondrial permeability transition pore opening. Researchers must observe appropriate safety precautions, as Alpidem is a known hepatotoxicant.

Anxioselective Behavioral Pharmacology Benchmark in Rodent Models

Alpidem is an established reference compound for preclinical behavioral studies requiring a clear separation of anxiolytic efficacy from sedative or motor-impairing effects. In mice, Alpidem produces anxiolytic-like effects (marble-burying MED = 10 mg/kg) without inducing sedation at doses up to 2 mg/kg, in contrast to the benzodiazepine alprazolam, which causes sedation at anxiolytic doses [5]. This anxioselective profile makes Alpidem valuable for: (1) establishing positive control benchmarks in elevated plus-maze, light-dark box, and marble-burying assays, (2) validating the behavioral selectivity of novel GABAA PAMs, and (3) dissecting the neural circuits and receptor subtypes that differentiate anxiolysis from sedation. Alpidem also exhibits minimal tachyphylaxis in vivo compared to zolpidem, making it a useful reference for acute tolerance studies [6].

In Vitro Hepatotoxicity Screening Positive Control for BSEP Inhibition and Mitochondrial Toxicity

Alpidem is a well-characterized positive control compound for in vitro assays designed to detect hepatotoxic liability during drug discovery. It inhibits human bile salt export pump (BSEP)-mediated taurocholate transport with an IC50 of 9.2 µM and rat Bsep with an IC50 of 23 µM , a property associated with drug-induced cholestasis. Furthermore, Alpidem causes concentration-dependent glutathione depletion and necrosis in primary rat hepatocytes at 250–500 µM, while accelerating calcium-induced mitochondrial permeability transition at lower concentrations (25–50 µM) [4]. These characteristics establish Alpidem as a benchmark positive control for: (1) BSEP inhibition vesicular transport assays, (2) mitochondrial toxicity screening panels (including MPT and ROS assays), (3) high-content imaging-based hepatotoxicity assays, and (4) validation of in vitro models intended to replace or reduce animal testing for liver safety assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alpidem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.